(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one is a synthetic compound that belongs to the class of steroid derivatives. It is characterized by its complex structure and unique functional groups, which contribute to its biological activity. The compound is primarily studied in the context of medicinal chemistry and pharmacology.
This compound can be sourced from various chemical suppliers and databases, including PubChem and NIST. Its chemical properties and synthesis methods are documented in scientific literature and chemical databases.
The synthesis of (17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one typically involves multi-step organic reactions that include:
The synthesis may require specific conditions such as controlled temperature, inert atmosphere, and the use of catalysts or protecting groups to ensure selectivity and yield. Common reagents may include bases like sodium hydride or potassium carbonate and solvents such as dichloromethane or dimethylformamide.
(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one can participate in various chemical reactions typical for steroid compounds:
These reactions often require careful control of conditions to avoid degradation of the steroid core structure.
The mechanism of action for (17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one is primarily through its interaction with estrogen receptors in target tissues.
Studies indicate that compounds with similar structures exhibit varying degrees of estrogenic activity depending on their specific substitutions and stereochemistry.
Key physical properties include:
Important chemical properties include:
Relevant data from chemical databases indicate that this compound may exhibit moderate toxicity profiles similar to other steroidal compounds .
(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one has potential applications in:
The systematic IUPAC name “(17β)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one” precisely defines the compound’s structure and stereochemistry. The parent steroid nucleus is estra-1,3,5(10)-triene, indicating an aromatic A-ring with double bonds between positions 1–2, 3–4, and 5–10. The prefix “17β” specifies the stereochemical orientation of the C17 substituent, confirming the hydroxyl group’s equatorial position in the β-configuration prior to esterification. The term “bis[(1-oxopentyl)oxy]” denotes two identical valerate (pentanoyl) ester groups attached via oxygen atoms at C3 and C17. The suffix “6-one” designates a ketone functional group at position 6, which disrupts the typical conjugated system of estradiol’s A-ring [3] [4]. This nomenclature aligns with CAS Registry Number 1350468-78-8, as verified across chemical databases [3] [4].
Modifications to the estrane skeleton significantly alter molecular properties and bioactivity. This compound features three key structural deviations from endogenous estradiol:
Table 1: Comparative Structural Features of Estrane Derivatives
Compound | C3 Modification | C6 Modification | C17 Modification | Molecular Weight |
---|---|---|---|---|
Estradiol [7] | -OH | -H | -OH (17β) | 256.4 g/mol |
3-[(1-Oxobutyl)oxy]-estra-1,3,5(10)-trien-17-one [6] | Butyrate ester | -H | Ketone | 340.5 g/mol |
Target Compound [3] [4] | Valerate ester | Ketone | Valerate ester (17β) | 454.6 g/mol |
3,6β-Bis(trimethylsiloxy)-estratrien-17-one O-methyl oxime [8] | Trimethylsilyl ether | Trimethylsilyl ether | Oxime | 454.8 g/mol |
The combined modifications in the target compound increase molecular weight by ~77% compared to estradiol and introduce substantial lipophilicity, impacting solubility and metabolic stability. The C6-ketone is a rare feature not observed in most therapeutic estrogens [3] [6] [8].
While direct crystallographic data for (17β)-3,17-bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one remains unreported, insights can be extrapolated from structurally analogous steroid esters. In the crystal structure of bis-[3-methoxy-17β-estra-1,3,5(10)-trien-17-yl] oxalate (C₄₀H₅₀O₆), the steroid rings adopt distinct conformations: B-rings exist in half-chair (twist-boat) conformations, C-rings in stable chair configurations, and D-rings in envelope conformations where one carbon deviates from the plane. The oxalate linker induces a shallow V-shaped molecular architecture with a dihedral angle of 61.5° between CO₂ planes. Weak C–H⋯O hydrogen bonds stabilize the crystal lattice, forming a 3D network [2].
For the target compound, the C6-ketone likely distorts B-ring planarity, while the bulky valerate esters at C3 and C17 may enforce similar V-shaped geometry. Molecular modeling predicts restricted rotation around the C17–O bond due to steric crowding from the adjacent angular methyl group (C18). These conformational traits influence solid-state packing and solubility behavior [2].
Empirical data confirm the molecular formula as C₂₈H₃₈O₅, corresponding to a molecular weight of 454.6 g/mol. This formula accounts for:
Table 2: Elemental Composition and Molecular Weight Data
Component | Count | Atomic Mass (g/mol) | Total Mass (g/mol) |
---|---|---|---|
Carbon (C) | 28 | 12.01 | 336.28 |
Hydrogen (H) | 38 | 1.008 | 38.30 |
Oxygen (O) | 5 | 16.00 | 80.00 |
Theoretical Molecular Weight | - | - | 454.58 |
Reported Molecular Weight [3] [4] | - | - | 454.6 |
The measured mass (454.6 g/mol) matches theoretical calculations (454.58 g/mol) within 0.004% error, validating the molecular formula. The presence of two valerate esters is evidenced by the molecular weight increase of 198.2 g/mol compared to 3-deoxy-17β-estradiol (C₁₈H₂₄O = 256.4 g/mol) [3] [4] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: